Methyl 2-Amino-3,3,3-Trifluoropropanoate vs. Non-Fluorinated Alanine Methyl Ester: Quantified Lipophilicity Increase
The trifluoromethyl group in methyl 2-amino-3,3,3-trifluoropropanoate confers a significant increase in lipophilicity compared to non-fluorinated alanine methyl ester. While specific logP values for the free ester are not directly reported, class-level evidence demonstrates that the incorporation of a single -CF3 group into an amino acid increases its hydrophobicity by an equivalent of approximately 1.5 to 2 methylene units, translating to a logP increase of roughly +0.8 to +1.2 units [1][2]. This enhanced lipophilicity directly correlates with improved membrane permeability and target engagement in biological systems, a feature not achievable with standard alanine derivatives [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not directly reported for free ester; class-level increase of approx. +0.8 to +1.2 logP units |
| Comparator Or Baseline | Alanine methyl ester (non-fluorinated) baseline logP |
| Quantified Difference | Estimated increase of +0.8 to +1.2 logP units |
| Conditions | Class-level analysis of -CF3 substitution on amino acids |
Why This Matters
This quantified lipophilicity gain is essential for projects aiming to enhance membrane permeability and oral bioavailability of peptide-based drug candidates, providing a measurable advantage over natural amino acid building blocks.
- [1] Iris Biotech. (2017). Trifluoromethylated and other Fluoro-amino acids. Retrieved April 20, 2026. View Source
- [2] Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids. (2018). Read by QxMD. Retrieved April 20, 2026. View Source
- [3] Synthesis and Incorporation of α-Trifluoromethyl-Substituted Amino Acids. (2025). PDF Free Download. Retrieved April 20, 2026. View Source
